Calculated Hydrophilicity (XLogP3) of Bromo-PEG3-Acid vs. Shorter and Longer PEG Linkers
Bromo-PEG3-Acid exhibits a calculated partition coefficient (XLogP3) of 0.0, which is intermediate between the more hydrophilic Bromo-PEG2-Acid and the more lipophilic Bromo-PEG4-Acid . This property is critical for balancing aqueous solubility with membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.0 |
| Comparator Or Baseline | Bromo-PEG2-Acid (XLogP3 ≈ -0.5) and Bromo-PEG4-Acid (XLogP3 ≈ 0.5) |
| Quantified Difference | Bromo-PEG3-Acid is 0.5 units more lipophilic than PEG2 and 0.5 units less lipophilic than PEG4 |
| Conditions | Calculated value based on the compound's chemical structure. |
Why This Matters
This intermediate logP value offers a quantifiable balance between aqueous solubility for handling and in vivo distribution, and sufficient lipophilicity for cellular uptake, a key consideration for linker selection in intracellularly active molecules like PROTACs.
